Carcinogenic Potency (TD50) of Symphytine in Rats: Direct Comparison with Lasiocarpine and Riddelliine
Symphytine exhibits a quantifiably distinct carcinogenic potency compared to structurally related pyrrolizidine alkaloids. In male rats, symphytine has a reported TD50 (chronic dose rate inducing tumors in 50% of animals) of 1.91 mg/kg/day via intraperitoneal administration, with liver and vascular system as primary target sites [1]. This value is substantially higher (indicating lower potency) than lasiocarpine, which has a TD50 of 0.09 mg/kg/day in male rats (intraperitoneal), and riddelliine, which has a TD50 of 0.49 mg/kg/day (oral gavage) [2]. This 21-fold difference in potency between symphytine and lasiocarpine, and 3.9-fold difference between symphytine and riddelliine, demonstrates that using a single PA as a generic surrogate would lead to significant misestimation of carcinogenic hazard.
| Evidence Dimension | Carcinogenic Potency (TD50) in Male Rats |
|---|---|
| Target Compound Data | 1.91 mg/kg/day (intraperitoneal) |
| Comparator Or Baseline | Lasiocarpine: 0.09 mg/kg/day (i.p.); Riddelliine: 0.49 mg/kg/day (oral gavage) |
| Quantified Difference | Symphytine TD50 is 21.2-fold higher than lasiocarpine; 3.9-fold higher than riddelliine |
| Conditions | Carcinogenic Potency Database (CPDB) standardized TD50 values; male rats; chronic dosing |
Why This Matters
For researchers conducting PA risk assessment, using symphytine-specific TD50 values rather than lasiocarpine-based default assumptions prevents overestimation of cancer risk by approximately 20-fold.
- [1] Carcinogenic Potency Database (CPDB). Symphytine (CAS 22571-95-5). TD50 (Rat, male): 1.91 mg/kg/day (i.p.). Target sites: liver, vascular system. View Source
- [2] Bode AM, Dong Z. Toxic Phytochemicals and Their Potential Risks for Human Cancer. Cancer Prev Res. 2015;8(1):1-8. Table 1: Carcinogenic potency of selected pyrrolizidine alkaloids. View Source
